OPC-51803 - 192514-54-8

OPC-51803

Catalog Number: EVT-277586
CAS Number: 192514-54-8
Molecular Formula: C26H32ClN3O2
Molecular Weight: 454.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
OPC-51803 is the first nonpeptide vasopressin (AVP) V(2)-receptor-selective agonist. It is a V(2)-selective agonist that produces a significant antidiuretic action after single and multiple oral dosing in AVP-deficient and normal AVP states. It is useful therapeutic drug in the treatment of hypothalamic diabetes insipidus, nocturnal enuresis, and some kinds of urinary incontinence.
Classification

OPC-51803 falls under the category of vasopressin V2 receptor agonists. This classification is significant as these compounds mimic the action of the natural hormone vasopressin, which plays a critical role in regulating water retention in the kidneys and thus affects urine concentration and volume.

Synthesis Analysis

The synthesis of OPC-51803 involves several key steps, primarily focused on creating a stable nonpeptide structure that can effectively engage the vasopressin V2 receptor. The process includes:

  1. Initial Reaction: The synthesis begins with specific organic precursors that undergo reactions facilitated by various catalysts.
  2. Formation of Key Intermediates: The synthesis pathway involves the formation of cyclic or linear intermediates that are crucial for achieving the desired molecular structure.
  3. Final Product Isolation: After several purification steps, including chromatography, the final product is isolated and characterized to confirm its structure and purity.

A notable aspect of the synthesis is the generation of a 2-pyrrolidinol metabolite, which has been studied for its stability and biological activity as a metabolite of OPC-51803 .

Molecular Structure Analysis

The molecular structure of OPC-51803 can be described using its chemical formula and structural components:

  • Chemical Formula: The specific chemical formula has not been detailed in the sources, but it typically includes carbon, hydrogen, nitrogen, and oxygen atoms characteristic of peptide mimetics.
  • Structural Features: The compound features a cyclic structure that allows for effective binding to the vasopressin V2 receptor. The presence of functional groups is essential for its biological activity.

Molecular modeling studies have indicated that OPC-51803 adopts a conformation conducive to receptor binding, enhancing its efficacy as an agonist .

Chemical Reactions Analysis

OPC-51803 participates in various chemical reactions primarily related to its interaction with biological systems:

  1. Receptor Binding: Upon administration, OPC-51803 binds to vasopressin V2 receptors located in renal tissues, leading to increased intracellular cyclic adenosine monophosphate levels.
  2. Metabolism: The compound undergoes metabolic transformations via cytochrome P450 enzymes, resulting in active metabolites such as 2-pyrrolidinol derivatives .
  3. Pharmacokinetics: The pharmacokinetic profile includes absorption, distribution, metabolism, and excretion pathways that are crucial for understanding its therapeutic potential.
Mechanism of Action

The mechanism of action for OPC-51803 involves:

  1. Vasopressin V2 Receptor Agonism: By binding to the vasopressin V2 receptor, OPC-51803 mimics the action of natural vasopressin, leading to increased water reabsorption in the kidneys.
  2. Cyclic Adenosine Monophosphate Pathway Activation: This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate levels within renal cells, which promotes aquaporin channel insertion into cell membranes .
  3. Physiological Effects: As a result of these actions, OPC-51803 effectively reduces urine output and increases urine concentration.
Physical and Chemical Properties Analysis

Key physical and chemical properties of OPC-51803 include:

  • Molecular Weight: Specific molecular weight data is not provided but can be calculated based on its chemical formula.
  • Solubility: The compound is expected to exhibit solubility characteristics suitable for oral administration or injection.
  • Stability: Stability studies indicate that while some metabolites may be unstable (e.g., 2-pyrrolidinol), OPC-51803 itself maintains stability under physiological conditions .
Applications

OPC-51803 has several scientific applications:

  1. Therapeutic Use in Micturition Disorders: Its primary application is in treating conditions characterized by excessive urination, such as diabetes insipidus and nocturnal polyuria.
  2. Research Tool: It serves as a valuable tool in pharmacological studies aimed at understanding vasopressin receptor signaling pathways.
  3. Potential for Broader Applications: Ongoing research may explore additional therapeutic areas where modulation of water retention could be beneficial.
Historical Context and Pharmacological Development of Vasopressin Receptor Ligands

Evolution of Peptide vs. Nonpeptide Agonists in Vasopressin Receptor Targeting

The therapeutic targeting of vasopressin receptors has undergone a significant evolution from peptide hormones to synthetic nonpeptide compounds. Prior to the 1990s, peptide analogs like arginine vasopressin (AVP) and its synthetic counterpart 1-desamino-8-D-arginine vasopressin (dDAVP) represented the primary pharmacological approach for conditions involving water balance dysregulation. While dDAVP demonstrated potent antidiuretic effects through V2 receptor activation, it suffered from inherent limitations of peptide therapeutics, including poor oral bioavailability (requiring intranasal or intravenous administration), short plasma half-life, and lack of receptor subtype specificity beyond moderate V2 selectivity. Crucially, dDAVP exhibited significant affinity for human V1b receptors (Ki = 13.7±3.2 nM) and stimulated intracellular calcium increases in V1a- and V1b-expressing cells, potentially contributing to off-target effects [1] [2]. This pharmacological profile created a compelling rationale for developing nonpeptide ligands with improved drug-like properties and enhanced selectivity.

The 1990s witnessed a breakthrough with the development of orally active nonpeptide antagonists, including the V1a-selective OPC-21268 and the V2-selective OPC-31260 [2] [10]. These molecules demonstrated that high-affinity, subtype-selective modulation of vasopressin receptors with small molecules was feasible. They overcame the intrinsic agonism associated with peptide antagonists and provided crucial proof-of-concept for oral efficacy. This era established the structural and pharmacological foundations necessary for the subsequent development of nonpeptide agonists, representing a fundamental shift from natural hormone analogs toward rationally designed synthetic modulators.

Rationale for Nonpeptide V2 Receptor Agonist Development: Overcoming Peptide Limitations

The development of nonpeptide V2 receptor agonists specifically addressed three critical limitations inherent to peptide-based therapeutics like dDAVP:

  • Oral Bioavailability and Dosing Flexibility: Peptide hormones typically require parenteral administration due to enzymatic degradation and poor gastrointestinal absorption. OPC-51803 was designed from inception as an orally bioavailable molecule, enabling convenient administration and potential chronic therapy [3] [4]. Studies in rats demonstrated that orally administered OPC-51803 effectively reduced urine volume and decreased micturition frequency, confirming systemic absorption and bioactivity [4] [7].
  • Enhanced Receptor Subtype Selectivity: While dDAVP exhibits moderate V2 selectivity, it retains significant affinity and functional activity at V1a and particularly V1b receptors. OPC-51803 was engineered for superior selectivity, showing minimal binding affinity for human V1b receptors (Ki >10,000 nM) and no functional activation (no increase in intracellular Ca2+ in V1a-expressing cells even at 10-5 M) [1] [2]. This selectivity profile minimizes the risk of vasoconstriction (V1a-mediated) or ACTH release (V1b-mediated).
  • Extended Duration of Action and Stability: Nonpeptide structures generally offer greater metabolic stability compared to peptides. Although direct comparative pharmacokinetic data with dDAVP is limited in the provided literature, the functional oral efficacy observed in animal models supports a favorable pharmacokinetic profile for OPC-51803 [4] [7].

Table 1: Comparative Pharmacological Profiles of dDAVP and OPC-51803 at Human Vasopressin Receptors

ParameterdDAVP (Peptide Agonist)OPC-51803 (Nonpeptide Agonist)Significance
V2 Receptor Ki (nM)3.12 ± 0.3891.9 ± 10.8Lower V2 affinity for OPC-51803
V1a Receptor Ki (nM)41.5 ± 9.9819 ± 39~20x higher V1a selectivity for OPC-51803
V1b Receptor Ki (nM)13.7 ± 3.2>100,000Negligible V1b binding for OPC-51803
V2 cAMP EC50 (nM)~1-10*189 ± 14Lower functional potency at V2
Functional Activity at V1aIncreases [Ca2+]iNo effect at 10-5 MAvoids V1a-mediated side effects
Primary Administration RouteIntranasal/ParenteralOralImproved patient convenience

*Typical EC50 for dDAVP at human V2 receptors is in the low nanomolar range, though not explicitly stated in the provided results. [Data derived from citation:1] [2]

Discovery and Lead Optimization of OPC-51803: Structural Derivatives of Antagonist Scaffolds

The discovery of OPC-51803 is a prime example of scaffold repurposing in medicinal chemistry. Researchers at Otsuka Pharmaceutical Co. Ltd. systematically modified the chemical structures of their existing nonpeptide V2 receptor antagonists, OPC-31260 and OPC-41061 (tolvaptan), to transform their functional activity from antagonism to agonism [1] [2] [3].

OPC-51803, chemically designated as (5R)-2-[1-(2-chloro-4-(1-pyrrolidinyl)benzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl]-N-isopropylacetamide, emerged from this intensive lead optimization process [3] [4]. Key structural modifications involved exploring diverse substitutions on the benzazepine core and the pendant aromatic ring system. Introduction of the chloro-pyrrolidinyl benzoyl moiety and the isopropylacetamide group proved critical for conferring agonist activity. This transformation demonstrated that subtle changes within a common molecular scaffold could fundamentally alter the mode of receptor interaction, switching the functional outcome from inverse agonism/antagonism (OPC-31260, OPC-41061) to full agonism (OPC-51803) at the V2 receptor.

The pharmacological characterization confirmed its desired profile: OPC-51803 concentration-dependently increased cAMP production in HeLa cells expressing human V2 receptors (EC50 = 189 ± 14 nM), an effect specifically blocked by the V2 antagonist OPC-31260 [1] [2]. Crucially, it lacked agonist activity at V1a or V1b receptors. This work established OPC-51803 as the first orally active, nonpeptide V2 receptor agonist, marking a significant milestone in vasopressin pharmacology [1] [2] [4].

Properties

CAS Number

192514-54-8

Product Name

OPC-51803

IUPAC Name

2-[(5R)-1-(2-chloro-4-pyrrolidin-1-ylbenzoyl)-2,3,4,5-tetrahydro-1-benzazepin-5-yl]-N-propan-2-ylacetamide

Molecular Formula

C26H32ClN3O2

Molecular Weight

454.0 g/mol

InChI

InChI=1S/C26H32ClN3O2/c1-18(2)28-25(31)16-19-8-7-15-30(24-10-4-3-9-21(19)24)26(32)22-12-11-20(17-23(22)27)29-13-5-6-14-29/h3-4,9-12,17-19H,5-8,13-16H2,1-2H3,(H,28,31)/t19-/m1/s1

InChI Key

INGXCNVWWKKWOO-LJQANCHMSA-N

SMILES

CC(C)NC(=O)CC1CCCN(C2=CC=CC=C12)C(=O)C3=C(C=C(C=C3)N4CCCC4)Cl

Solubility

Soluble in DMSO

Synonyms

OPC-51803; SOU-003; OPC51803; SOU003; OPC 51803; SOU 003

Canonical SMILES

CC(C)NC(=O)CC1CCCN(C2=CC=CC=C12)C(=O)C3=C(C=C(C=C3)N4CCCC4)Cl

Isomeric SMILES

CC(C)NC(=O)C[C@H]1CCCN(C2=CC=CC=C12)C(=O)C3=C(C=C(C=C3)N4CCCC4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.